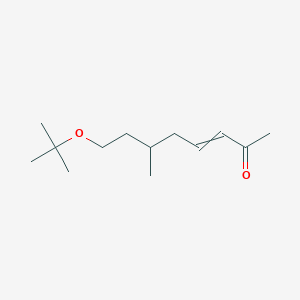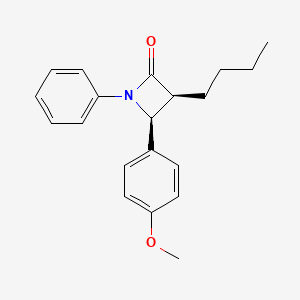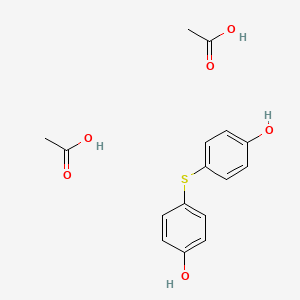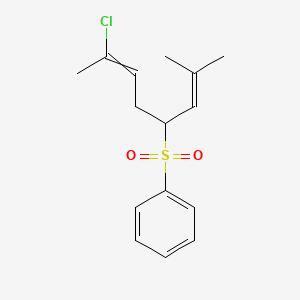![molecular formula C14H20O5 B14512861 Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- CAS No. 63635-42-7](/img/structure/B14512861.png)
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- typically involves the introduction of methoxy and isopropoxy groups onto a phenyl ring, followed by the formation of the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Isopropoxylation: Introduction of isopropoxy groups using isopropanol and a catalyst.
Formation of Ethanone Moiety: This step often involves the use of acetylating agents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions where the methoxy or isopropoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The methoxy and isopropoxy groups can influence its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(3,4,5-trimethoxyphenyl)-: Similar structure but lacks the isopropoxy group.
Ethanone, 1-[4-(methylthio)phenyl]-: Contains a methylthio group instead of methoxy and isopropoxy groups.
Ethanone, 1-(3-thienyl)-: Contains a thienyl group instead of a phenyl ring.
Uniqueness
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- is unique due to the presence of both methoxy and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
63635-42-7 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
1-(3,4,6-trimethoxy-2-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O5/c1-8(2)19-14-12(9(3)15)10(16-4)7-11(17-5)13(14)18-6/h7-8H,1-6H3 |
Clé InChI |
PDYXMCLMAMEQCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC(=C1OC)OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)

![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)





![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)

